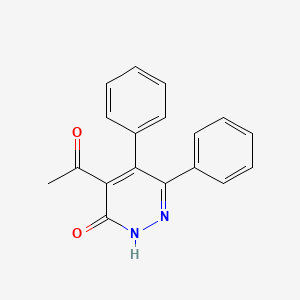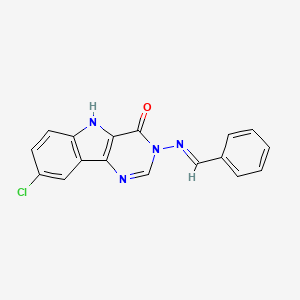![molecular formula C22H24Cl2N4O2 B11988687 N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide](/img/structure/B11988687.png)
N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-. The presence of the 4-chlorophenyl groups and the octanedihydrazide backbone gives this compound distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interfere with biological processes. It may also interact with cellular proteins and DNA, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~8~-bis(2-ethoxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis(2-hydroxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis(4-methoxybenzylidene)octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing nature of the chlorine atoms.
This detailed article provides a comprehensive overview of N’~1~,N’~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H24Cl2N4O2 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C22H24Cl2N4O2/c23-19-11-7-17(8-12-19)15-25-27-21(29)5-3-1-2-4-6-22(30)28-26-16-18-9-13-20(24)14-10-18/h7-16H,1-6H2,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI-Schlüssel |
PRYZLIFIVUKBHJ-RYQLWAFASA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11988612.png)

![2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide](/img/structure/B11988636.png)


![4-Chloro-2-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11988654.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11988659.png)

![diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11988677.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11988689.png)

![3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide](/img/structure/B11988700.png)
